molecular formula C12H22N2O3S B2984136 Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2375273-70-2

Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B2984136
CAS RN: 2375273-70-2
M. Wt: 274.38
InChI Key: TWVREHYLIHPVSW-UHFFFAOYSA-N
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Description

Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate is a compound that is used in the preparation of diaminopyrimidines as EGFR inhibitors .


Molecular Structure Analysis

The molecular formula of Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3 . The structure includes a spirocyclic system with a seven-membered ring fused to a five-membered ring .

Scientific Research Applications

Synthesis and Chemical Reactivity

Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate is involved in various synthesis processes and chemical reactions. For instance, it is used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors for other heterocyclic compounds with potential biological activity (Moskalenko & Boev, 2012). Another study highlights its utility in generating -(arylaminocarbonyl)iminyl radicals leading to azaspirocyclohexadienyl radicals, which are then transformed into various products depending on the presence of oxygen or other conditions (Li, Yang, Su, & Yu, 2015).

Application in Heterocyclic Compound Synthesis

It is instrumental in the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for creating novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009). This indicates its role in expanding the diversity of chemical structures accessible for research and pharmaceutical applications.

Conformational and Structural Analysis

The compound is also employed in the conformational and structural analysis of molecules. For example, the synthesis and conformational analysis of certain spirolactams, which act as pseudopeptides and can mimic certain peptide structures, utilize derivatives of this compound (Fernandez et al., 2002). This can be crucial in understanding peptide behavior and designing peptide-like drugs.

Photochemical and Thermal Properties

Additionally, studies have been conducted on the photochemical and thermal rearrangement of related oxaziridines, providing insights into the stereoelectronic theory and the regioselectivities observed in the rearrangement of such compounds (Lattes et al., 1982). This research is vital in understanding the behavior of these compounds under various conditions, which could be relevant in pharmaceutical and material sciences.

Versatility in Organic Synthesis

The versatility of related tert-butyl compounds in organic synthesis is also notable. For instance, N-tert-Butanesulfinyl imines, which share a structural similarity, are used in the asymmetric synthesis of amines, showcasing a broad range of synthetic applications (Ellman, Owens, & Tang, 2002). Such versatility indicates the potential for tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate in diverse synthetic routes.

Mechanism of Action

The compound is used in the preparation of diaminopyrimidines as EGFR inhibitors . EGFR inhibitors are a type of targeted therapy that blocks the action of the epidermal growth factor receptor (EGFR), which is a protein that helps cells to grow and divide. By blocking EGFR, these inhibitors can slow or stop the growth of cancer cells.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

tert-butyl 7-imino-7-oxo-7λ6-thia-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-18(13,16)7-5-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVREHYLIHPVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCS(=N)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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